molecular formula C19H17ClN6 B2721513 N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921042-78-6

N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2721513
CAS No.: 921042-78-6
M. Wt: 364.84
InChI Key: CKYHGGSJQYRXDE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. The structure features a 1-methyl group at the pyrazole ring, an N⁴-benzyl substituent, and an N⁶-(3-chlorophenyl) group. These substituents confer distinct electronic and steric properties, influencing solubility, bioavailability, and target binding. Its synthesis typically involves multi-step reactions, including cyclocondensation and nucleophilic substitution, as inferred from related pyrazolo-pyrimidine syntheses .

Properties

IUPAC Name

4-N-benzyl-6-N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6/c1-26-18-16(12-22-26)17(21-11-13-6-3-2-4-7-13)24-19(25-18)23-15-9-5-8-14(20)10-15/h2-10,12H,11H2,1H3,(H2,21,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYHGGSJQYRXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NCC3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method involves the condensation of appropriate hydrazine derivatives with 3-chlorobenzaldehyde, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or chlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted pyrazolo[3,4-d]pyrimidine derivatives with different functional groups .

Scientific Research Applications

N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways that regulate cell growth, differentiation, and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name N⁴ Substituent N⁶ Substituent Core Modification Biological Activity
Target Compound Benzyl 3-Chlorophenyl 1-Methyl Under investigation
NSC11668 3-Chlorophenyl 3-Chlorophenyl 1-Methyl Antifungal
N⁶-Cycloheptyl-N⁴-(3-methoxyphenyl) derivative 3-Methoxyphenyl Cycloheptyl 1-Phenyl Not reported
N⁴-(3-Chloro-4-methylphenyl) derivative 3-Chloro-4-methylphenyl Ethyl 1-Methyl Not reported
N⁴-Methyl-N⁴-phenyl derivative Methyl/Phenyl - 1H (unsubstituted) Crystallinity studies

Key Observations :

  • NSC11668 : Replacing the benzyl group with a second 3-chlorophenyl (N⁴) enhances antifungal activity, possibly due to increased lipophilicity or halogen-mediated target interactions .
  • Cycloheptyl/Methoxyphenyl Derivative : Bulkier substituents (e.g., cycloheptyl) may reduce solubility but improve receptor selectivity.
  • Chloro-4-methylphenyl Derivative : The additional methyl group could enhance metabolic stability compared to the target compound.

Physicochemical Properties

Table 2: Solubility and Hydrogen-Bonding Patterns
Compound Water Solubility (µg/mL) Hydrogen-Bonding Network Crystallinity
Target Compound Not reported Likely 2D/3D networks* Hydrate/anhydrate forms
NSC11668 0.5 (pH 7.4) Not studied Hydrate likely
N⁴-(3-Chlorophenyl) derivative - 2D sheets via N-H···N bonds Anhydrous

*Inferred from : Pyrazolo-pyrimidines with aromatic N⁴ substituents often form hydrogen-bonded sheets or hydrates . The benzyl group may promote π-π stacking, altering crystallinity compared to chlorophenyl analogues.

Biological Activity

N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, known for diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Nucleophilic addition of hydroxylamine to a cyano group.
  • Cyclization reactions under specific conditions using solvents like ethanol and water, often with potassium carbonate as a base.

Structural Formula:

C18H16ClN6\text{C}_{18}\text{H}_{16}\text{ClN}_{6}

1. Inhibition of EGFR Tyrosine Kinase

Research has demonstrated that this compound exhibits potent inhibitory activity against wild-type and mutant EGFR. In vitro studies show that it can effectively inhibit cell proliferation in cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer).

CompoundCell LineIC50 (µM)
This compoundA5498.21
This compoundHCT-11619.56

The mechanism by which this compound induces apoptosis in cancer cells involves:

  • Cell Cycle Arrest: It primarily arrests the cell cycle at the S and G2/M phases.
  • Increased Apoptotic Markers: Flow cytometric analyses revealed an increase in the BAX/Bcl-2 ratio by 8.8-fold, indicating enhanced apoptosis.

3. Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and EGFR. These studies suggest that the compound fits well into the ATP-binding pocket of EGFR, competing effectively with ATP.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Study 1: A study published in Pharmaceutical Research evaluated several pyrazolo[3,4-d]pyrimidine derivatives for their anti-proliferative properties against multiple cancer cell lines. The results indicated that compounds with similar structural modifications to this compound showed promising results in inhibiting cell growth and inducing apoptosis .
  • Study 2: Another investigation focused on the structure-activity relationship (SAR) of pyrazolo[3,4-d]pyrimidines revealed that substituents on the benzyl and chlorophenyl groups significantly influenced biological activity. The presence of electron-withdrawing groups like chlorine enhanced inhibitory potency against EGFR .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N4-benzyl-N6-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction conditions be optimized?

  • The synthesis involves multi-step reactions, including condensation of pyrazolo[3,4-d]pyrimidine precursors with benzyl and 3-chlorophenyl amines. Critical parameters include solvent choice (e.g., dimethyl sulfoxide or acetonitrile), temperature control (60–120°C), and catalysts like potassium carbonate. Microwave-assisted synthesis or flow chemistry can improve yields and reduce reaction times .
  • Methodological Tip : Use HPLC to monitor intermediate purity and optimize reaction stoichiometry via fractional factorial design .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Techniques include:

  • NMR spectroscopy (¹H/¹³C) to verify substitution patterns on the pyrazolo-pyrimidine core.
  • Mass spectrometry (HRMS) for molecular weight confirmation.
  • X-ray crystallography to resolve 3D conformation, particularly the spatial arrangement of the benzyl and chlorophenyl groups .
    • Quality Control : Purity (>95%) is validated via reverse-phase HPLC with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

  • The compound exhibits kinase-inhibitory activity, particularly against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC₅₀ values in the nanomolar range. Anti-proliferative effects are observed in cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
  • Assay Note : Use ATP-competitive binding assays to validate kinase inhibition specificity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological potency and selectivity?

  • SAR Insights :

  • The 3-chlorophenyl group enhances hydrophobic interactions with kinase ATP-binding pockets.
  • Benzyl substitution at N4 improves metabolic stability but may reduce solubility.
  • Methylation at the pyrazole N1 position minimizes off-target effects .
    • Methodological Approach : Synthesize derivatives with fluorophenyl or methoxyphenyl substituents and compare inhibition profiles using kinase panel screens .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Discrepancies may arise from:

  • Assay variability (e.g., ATP concentration in kinase assays).
  • Cell line heterogeneity (e.g., genetic mutations affecting target expression).
  • Pharmacokinetic factors (e.g., metabolic degradation in vitro vs. in vivo).
    • Resolution : Standardize assays using recombinant enzymes and isogenic cell lines. Cross-validate findings with orthogonal methods (e.g., thermal shift assays for target engagement) .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • In Silico Tools :

  • Molecular docking (AutoDock, Glide) to predict binding modes and affinity.
  • QSAR models to correlate logP, polar surface area, and bioavailability.
  • MD simulations to assess stability of ligand-target complexes under physiological conditions .
    • Case Study : Replace the benzyl group with a cycloheptyl moiety to improve solubility while retaining kinase affinity .

Q. What challenges arise in scaling up synthesis, and how are they addressed?

  • Key Issues :

  • Low yields in coupling steps due to steric hindrance from the chlorophenyl group.
  • Purification difficulties caused by similar polarity of byproducts.
    • Solutions :
  • Use Pd-catalyzed cross-coupling for efficient aryl-amine bond formation.
  • Employ column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) .

Key Recommendations for Researchers

  • Prioritize kinase selectivity panels to avoid off-target effects in therapeutic applications .
  • Apply green chemistry principles (e.g., solvent recycling) during scale-up to enhance sustainability .
  • Leverage public databases (e.g., PubChem) for structural analogs and assay protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.